6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide
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Overview
Description
NBQX, known chemically as 2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline, is a potent and selective antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. This compound is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
NBQX can be synthesized through a multi-step process involving the nitration of benzoquinoxaline derivatives followed by sulfonation. The reaction typically involves the use of nitric acid and sulfuric acid under controlled conditions to introduce the nitro and sulfonamide groups, respectively .
Industrial Production Methods
While specific industrial production methods for NBQX are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
NBQX undergoes various chemical reactions, including:
Oxidation: The nitro group in NBQX can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used.
Major Products
Reduction: The major product is the corresponding amino derivative of NBQX.
Substitution: Products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
NBQX is extensively used in scientific research due to its ability to selectively block AMPA receptors. Some key applications include:
Neuroscience: Studying the role of AMPA receptors in synaptic transmission and plasticity.
Pharmacology: Investigating the potential therapeutic effects of AMPA receptor antagonists in conditions such as epilepsy and neurodegenerative diseases.
Toxicology: Assessing the neuroprotective effects of NBQX in models of excitotoxicity and ischemia
Mechanism of Action
NBQX exerts its effects by competitively binding to the AMPA receptor, thereby preventing the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition reduces excitatory synaptic transmission, which can be beneficial in conditions characterized by excessive neuronal excitation .
Comparison with Similar Compounds
NBQX is often compared with other AMPA receptor antagonists such as:
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione): Another potent AMPA receptor antagonist with similar properties but different chemical structure.
DNQX (6,7-dinitroquinoxaline-2,3-dione): A structurally related compound that also inhibits AMPA receptors but with different selectivity and potency.
NBQX is unique due to its high selectivity and potency for AMPA receptors, making it a valuable tool in neuropharmacological research .
Properties
Molecular Formula |
C12H6N4O6S |
---|---|
Molecular Weight |
334.27 g/mol |
IUPAC Name |
6-nitro-2,3-dioxobenzo[f]quinoxaline-7-sulfonamide |
InChI |
InChI=1S/C12H6N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H2,13,21,22) |
InChI Key |
WRLIFEFFQLCCNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)C(=CC3=NC(=O)C(=O)N=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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